

molecular structure and formula of (Indolin-4-yl)methanol

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Compound of Interest

Compound Name: (Indolin-4-yl)methanol

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An In-depth Technical Guide to (Indolin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Indolin-4-yl)methanol, a derivative of the indoline scaffold, represents a molecule of interest within medicinal chemistry and drug discovery. The indoline nucleus is a privileged structure found in numerous biologically active compounds, suggesting potential therapeutic applications for its derivatives. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of **(Indolin-4-yl)methanol**. Due to the limited availability of specific experimental data for this compound, this guide also presents generalized experimental protocols for its synthesis and characterization based on established methods for analogous indole and indoline derivatives. Furthermore, the potential biological significance and applications in drug development are discussed in the context of the known pharmacology of the indoline class of compounds.

Molecular Structure and Chemical Formula

(Indolin-4-yl)methanol is a heterocyclic organic compound. Its structure consists of a bicyclic indoline core, which is a 2,3-dihydro-1H-indole, substituted at the 4-position with a hydroxymethyl group.

Chemical Formula: C₉H₁₁NO[1][2][3]

IUPAC Name: (2,3-dihydro-1H-indol-4-yl)methanol[1][2]

CAS Number: 905274-11-5[1][2]

Molecular Weight: 149.19 g/mol [1][3]

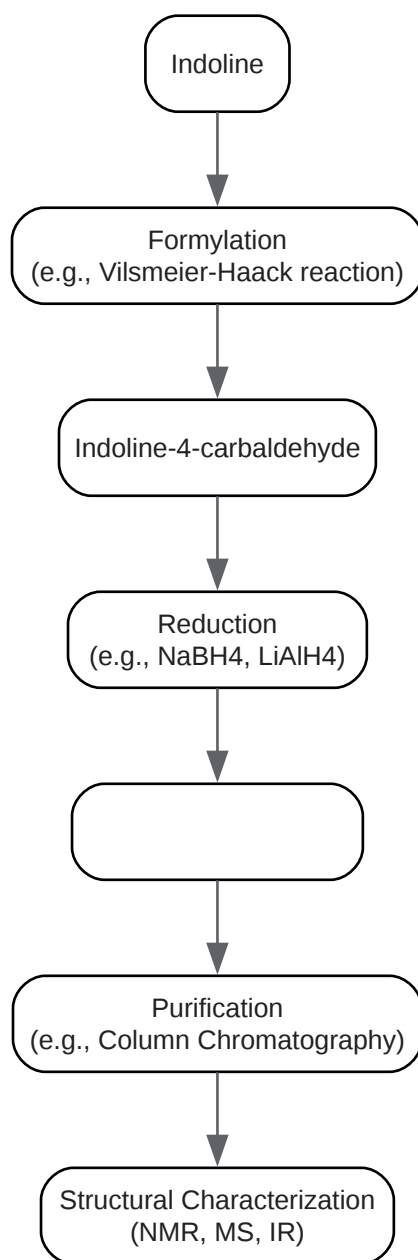
Canonical SMILES: C1CNC2=CC=CC(=C21)CO

InChI Key: KIAWXLKHCRJMK-UHFFFAOYSA-N

Synonyms:

- **(Indolin-4-Yl)Methanol**
- 1H-Indole-4-Methanol, 2,3-Dihydro-
- 2,3-Dihydro-1H-Indol-4-Ylmethanol
- 2,3-Dihydro-1H-Indole-4-Methanol[1]
- 4-(hydroxymethyl)indoline[4]

Below is a diagram illustrating a potential synthetic workflow for **(Indolin-4-yl)methanol**, starting from a commercially available indoline precursor.



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Caption: Proposed synthetic workflow for **(Indolin-4-yl)methanol**.

Physicochemical and Safety Data

While specific experimental data for the physicochemical properties of **(Indolin-4-yl)methanol** are not extensively available, some properties have been reported or predicted.

Property	Value	Reference
Physical State	Liquid	[2]
Purity	98%	[2]
Hazard Statements	H302: Harmful if swallowed H317: May cause an allergic skin reaction	[1]
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **(Indolin-4-yl)methanol** are not readily available in the scientific literature. However, based on established organic synthesis methodologies for similar indole and indoline derivatives, the following general protocols can be proposed.

Proposed Synthesis of (Indolin-4-yl)methanol

A plausible synthetic route to **(Indolin-4-yl)methanol** involves the reduction of a suitable precursor such as indoline-4-carboxylic acid or its corresponding ester or aldehyde. A general procedure for the reduction of a carboxylic acid ester to an alcohol using lithium aluminum hydride (LiAlH_4) is described below.

Reaction: Reduction of Methyl indoline-4-carboxylate to **(Indolin-4-yl)methanol**

Materials:

- Methyl indoline-4-carboxylate

- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous solution of sodium sulfate
- Anhydrous magnesium sulfate
- Hydrochloric acid (1 M)
- Saturated aqueous solution of sodium bicarbonate

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH_4 (1.5 equivalents) in anhydrous THF is prepared.
- The suspension is cooled to 0 °C in an ice bath.
- A solution of methyl indoline-4-carboxylate (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH_4 suspension, maintaining the temperature below 5 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.
- The resulting granular precipitate is filtered off and washed with THF or diethyl ether.
- The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **(Indolin-4-yl)methanol**.

- The crude product can be purified by column chromatography on silica gel.

Characterization Methods

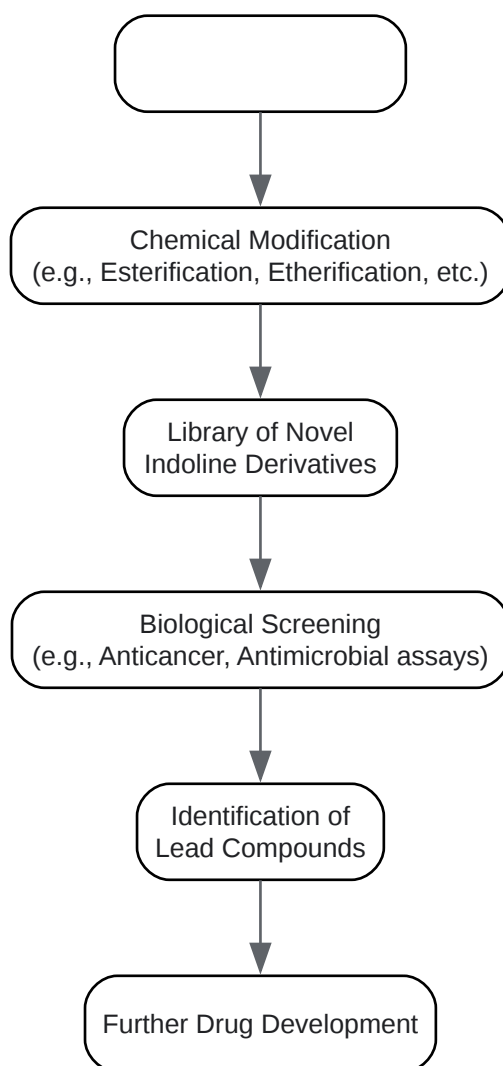
The structure and purity of the synthesized **(Indolin-4-yl)methanol** would be confirmed using standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$). The chemical shifts, multiplicities, and coupling constants of the signals would be used to confirm the presence of the indoline and hydroxymethyl groups and their connectivity.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.
- Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the indoline, C-H stretches, and aromatic C=C stretches.

Potential Biological Activity and Applications in Drug Development

While there is no specific literature on the biological activity of **(Indolin-4-yl)methanol**, the indoline scaffold is a core component of many biologically active natural products and synthetic drugs. Indole and indoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

The presence of the hydroxymethyl group on the indoline ring provides a handle for further chemical modification, making **(Indolin-4-yl)methanol** a potentially useful building block in the synthesis of more complex molecules for drug discovery programs. The following diagram illustrates a logical relationship for the potential application of this compound in drug development.



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Caption: Role of **(Indolin-4-yl)methanol** in a drug discovery workflow.

Conclusion

(Indolin-4-yl)methanol is a simple derivative of the indoline heterocyclic system. While specific experimental data on its properties and biological activities are scarce, its structure suggests potential as a valuable intermediate in the synthesis of novel compounds for pharmaceutical research. The protocols and information presented in this guide, though generalized, provide a solid foundation for researchers and scientists to synthesize, characterize, and explore the potential of **(Indolin-4-yl)methanol** and its derivatives in the field of drug development. Further investigation into this and similar molecules is warranted to fully elucidate their therapeutic potential.

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